Chloromethyl 2,4-dichlorobenzoate
Overview
Description
Chloromethyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It has a molecular weight of 239.48 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Chloromethyl 2,4-dichlorobenzoate is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Chloromethyl 2,4-dichlorobenzoate is a liquid at room temperature . It has a molecular weight of 239.48 . The compound’s InChI code is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 .Scientific Research Applications
Environmental Impact and Degradation Mechanisms
Global Trends and Studies on 2,4-D Herbicide Toxicity
A scientometric review highlighted the widespread use of 2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical relative to Chloromethyl 2,4-dichlorobenzoate, in agriculture and its potential environmental impact. The study emphasizes the need for further research on the degradation of such compounds and their toxicity, particularly concerning water contamination and gene expression related to herbicide resistance (Zuanazzi, Ghisi, & Oliveira, 2020).Microbial Transformation Rates in Aquatic Environments
Research involving 2,4-Dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical demonstrated the potential for microbial degradation of chlorinated compounds in various aquatic environments. This study provides insights into how microbial communities may contribute to the degradation of chlorinated compounds, including Chloromethyl 2,4-dichlorobenzoate (Newton, Gattie, & Lewis, 1990).Degradation of Chlorobenzoates in Soil
The microbial degradation of chlorobenzoates, including compounds structurally similar to Chloromethyl 2,4-dichlorobenzoate, was studied in soil slurry, showing that specialized bacterial cultures can significantly enhance the degradation process. This study points towards potential bioremediation strategies for the cleanup of contaminated soils (Brunsbach & Reineke, 1993).
Advanced Oxidation Processes
Catalytic Combustion of Chlorinated Compounds
The use of SO42−/Fe2O3 catalysts in the catalytic combustion of chlorinated volatile organic compounds (CVOCs) represents a potential method for the degradation of hazardous compounds like Chloromethyl 2,4-dichlorobenzoate. This research highlights the effectiveness of such catalysts in breaking down various CVOCs, including chlorobenzenes and dichloromethane, under different conditions (Zhang et al., 2018).Photocatalytic Degradation Using Nanocrystalline Catalysts
The photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a compound related to Chloromethyl 2,4-dichlorobenzoate, using cryptomelane composite catalysts demonstrates the potential of photocatalysis in treating water contaminated with chlorinated herbicides. This method could potentially apply to the degradation of Chloromethyl 2,4-dichlorobenzoate and similar compounds in wastewater (Lemus et al., 2008).
Safety And Hazards
properties
IUPAC Name |
chloromethyl 2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIDCVLQRFSVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220463 | |
Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2,4-dichlorobenzoate | |
CAS RN |
70190-72-6 | |
Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl-2,4-dichlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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